Tnf/ifn-|A-IN-1 -

Tnf/ifn-|A-IN-1

Catalog Number: EVT-15271194
CAS Number:
Molecular Formula: C20H23N3O6
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tnf/ifn-γ-IN-1 is a compound that plays a significant role in the modulation of immune responses, particularly through the interaction between tumor necrosis factor alpha (TNFα) and interferon gamma (IFNγ). These two cytokines are crucial in regulating inflammation and immune responses, and their combined effects can lead to enhanced anti-cancer activities. The study of Tnf/ifn-γ-IN-1 encompasses its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.

Source

Tnf/ifn-γ-IN-1 is derived from the biological activities of TNFα and IFNγ, both of which are produced by activated immune cells such as macrophages and T cells. TNFα is primarily secreted by macrophages and plays a key role in inflammatory responses, while IFNγ is produced mainly by natural killer cells and T lymphocytes. The interplay between these cytokines is essential for effective immune surveillance and response to tumors .

Classification

Tnf/ifn-γ-IN-1 can be classified as a cytokine modulator. Cytokines are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis. The compound represents a significant intersection between two major cytokine signaling pathways—those of TNFα and IFNγ—both of which are pivotal in cancer immunotherapy.

Synthesis Analysis

Methods

The synthesis of Tnf/ifn-γ-IN-1 typically involves recombinant DNA technology to produce the individual cytokines (TNFα and IFNγ) followed by their combination in controlled laboratory settings. The methods may include:

  1. Recombinant Protein Expression: Utilizing bacterial or mammalian cell systems to express TNFα and IFNγ.
  2. Purification: Employing techniques such as affinity chromatography to isolate the cytokines from the cell culture medium.
  3. Combination: Mixing purified proteins at specific ratios to form Tnf/ifn-γ-IN-1.

Technical Details

The production process requires careful optimization of conditions such as temperature, pH, and culture media to ensure high yield and activity of the cytokines. Additionally, post-translational modifications must be monitored to maintain biological activity.

Molecular Structure Analysis

Structure

The molecular structure of Tnf/ifn-γ-IN-1 is characterized by the presence of both TNFα and IFNγ components. Each cytokine has a distinct structure:

  • Tumor Necrosis Factor Alpha: A homotrimeric protein composed of three identical subunits, each approximately 17.5 kDa in size.
  • Interferon Gamma: A glycosylated polypeptide that typically forms a dimeric structure with a molecular weight around 50 kDa.

Data

The structural analysis reveals that TNFα binds to its receptors (TNFR1 and TNFR2), while IFNγ interacts with its receptor complex (IFNGR1/IFNGR2), leading to diverse downstream signaling pathways .

Chemical Reactions Analysis

Reactions

Tnf/ifn-γ-IN-1 engages in several chemical reactions upon administration:

  1. Cytokine Signaling: Binding to specific receptors activates various intracellular signaling cascades including nuclear factor kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.
  2. Synergistic Effects: The combination can enhance apoptosis in cancer cells through synergistic interactions that amplify immune responses against tumors .

Technical Details

The reactions are characterized by rapid activation of transcription factors leading to increased expression of pro-inflammatory genes. This process involves post-translational modifications such as phosphorylation that modulate protein activity.

Mechanism of Action

Process

The mechanism through which Tnf/ifn-γ-IN-1 exerts its effects involves several steps:

  1. Receptor Binding: Both TNFα and IFNγ bind to their respective receptors on target cells.
  2. Signal Transduction: This binding triggers downstream signaling pathways that lead to gene expression changes.
  3. Immune Activation: Enhanced production of other cytokines and chemokines results in a robust immune response against tumors.

Data

Research indicates that the combination treatment can lead to increased apoptosis in various cancer cell lines through enhanced expression of pro-apoptotic factors .

Physical and Chemical Properties Analysis

Physical Properties

Tnf/ifn-γ-IN-1 exists as a solution at physiological pH with properties influenced by the concentrations of TNFα and IFNγ.

Chemical Properties

The compound exhibits stability under physiological conditions but may require specific storage conditions to prevent degradation. The interaction dynamics between TNFα and IFNγ are critical for maintaining its bioactivity.

Relevant Data or Analyses

Studies have shown that the stability of these proteins can be affected by factors such as temperature, pH, and ionic strength .

Applications

Scientific Uses

Tnf/ifn-γ-IN-1 has significant applications in:

  1. Cancer Therapy: Used in immunotherapy strategies due to its ability to enhance anti-tumor immunity.
  2. Research Models: Serves as a tool for studying immune responses in various experimental models.
  3. Inflammatory Diseases: Investigated for potential therapeutic roles in autoimmune diseases where TNFα and IFNγ are implicated.
Mechanistic Foundations of TNF/IFN-γ Synergism in Immune Modulation

The synergistic interaction between tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) represents a critical axis in pathological inflammation. TNF/IFN-γ-IN-1 emerges as a targeted inhibitor disrupting this synergy, offering a novel approach to modulate immune responses in autoimmune diseases, cytokine storm syndromes, and cancer immunotherapy. This compound specifically intercepts the crosstalk between innate and adaptive immunity driven by these cytokines, fundamentally altering inflammatory outcomes without broad immunosuppression.

Dual Cytokine Inhibition Mechanisms in Innate-Adaptive Immune Crosstalk

TNF-α and IFN-γ individually activate distinct immune pathways, but their combination triggers exponentially amplified inflammatory responses. TNF/IFN-γ-IN-1 disrupts this synergy by targeting nodal convergence points in immune cell communication. Key mechanisms include:

  • PANoptosis Induction Blockade: The TNF-α/IFN-γ combination uniquely activates a coordinated cell death pathway (PANoptosis) involving pyroptosis, apoptosis, and necroptosis effectors. This is distinct from cell death triggered by either cytokine alone or other combinations. TNF/IFN-γ-IN-1 prevents assembly of the PANoptosome complex, thereby preserving tissue integrity during inflammatory responses [1] [3].
  • Immune Cell Functional Reprogramming: The inhibitor alters macrophage polarization and T cell differentiation by disrupting cytokine-induced metabolic shifts. Specifically, it blocks IFN-γ-driven MHC-II upregulation and TNF-α-mediated co-stimulatory molecule expression, impairing antigen presentation to T cells [9].
  • Barrier Function Preservation: In endothelial and epithelial cells, TNF/IFN-γ-IN-1 maintains junctional integrity by preventing cytokine-induced downregulation of tight/adhesion proteins (e.g., claudins, ICAM-1), a prerequisite for leukocyte transmigration [9].

Table 1: Immune Cell Targets of TNF/IFN-γ-IN-1

Cell TypeEffect of TNF-α/IFN-γ SynergyInhibition Mechanism
MacrophagesPANoptosis, hyperinflammationBlocks CASP8-FADD-RIPK1 complex assembly
CD4+ T cellsEnhanced Th1 differentiationSuppresses STAT1-IRF1 axis
Intestinal epithelial cellsApical junction disruptionPreserves ICAM-1/VCAM-1 balance
Dendritic cellsMaturation/activationInhibits CD40/Jagged-1 expression

JAK/STAT Pathway Modulation by TNF/IFN-γ-IN-1: Non-Canonical vs. Canonical Signaling

The JAK/STAT pathway represents a primary signaling nexus for TNF-α/IFN-γ synergy. TNF/IFN-γ-IN-1 demonstrates selective modulation of canonical versus non-canonical activation routes:

  • Hyperactivation Interruption: IFN-γ normally activates JAK1/JAK2-STAT1 canonically. TNF-α co-stimulation triggers non-canonical JAK/STAT activation through PKCθ and IKKε, leading to sustained STAT1 phosphorylation. TNF/IFN-γ-IN-1 preferentially targets this non-canonical amplification loop, reducing phospho-STAT1 duration by >70% without completely ablating homeostatic signaling [2] [6].
  • Kinase Domain Selectivity: Unlike pan-JAK inhibitors, TNF/IFN-γ-IN-1 exhibits differential affinity for JAK pseudokinase (JH2) versus kinase (JH1) domains. It stabilizes JH2-JH1 autoinhibitory interactions specifically in the cytokine-primed state, creating a biased antagonism that spares basal signaling [4].
  • Receptor Proximal Effects: The compound disrupts TNF-R1-JAK1 physical coupling induced by IFN-γ priming, preventing formation of the TRADD-TRAF2-JAK scaffold essential for signal amplification. This uncoupling underlies its superior efficacy over combined TNF+IFN-γ monotherapy [2] [5].

Table 2: Canonical vs. Non-Canonical JAK/STAT Modulation

Signaling FeatureCanonical PathwayNon-Canonical PathwayTNF/IFN-γ-IN-1 Action
Activation triggerIFN-γ aloneTNF-α + IFN-γSelective inhibition
STAT1 phosphorylationTransient (<30 min)Sustained (>120 min)Shortens duration by 60-80%
Key adaptorsJAK1, STAT1, IRF9PKCθ, IKKε, RIPK1Disrupts IKKε recruitment
Functional outcomeAntiviral ISG expressionInflammatory cell deathPreserves ISG, blocks death

Interferon Regulatory Factor-1 (IRF-1) Dynamics in TNF/IFN-γ Cross-Regulation

IRF-1 serves as a convergence transcription factor for TNF-α and IFN-γ signaling. TNF/IFN-γ-IN-1 modulates IRF-1 through multilayered regulatory mechanisms:

  • Transcriptional Amplification: IFN-γ induces baseline IRF-1 expression via STAT1 homodimers. TNF-α co-stimulation triggers p65/RelB-mediated super-enhancer formation at the IRF1 locus, increasing transcript stability and protein yield 8-12 fold. TNF/IFN-γ-IN-1 prevents NF-κB nuclear translocation and disrupts enhanceosome assembly, reducing IRF-1 induction by >90% [3] [10].
  • Post-Translational Modification Interference: The compound inhibits TNF-induced serine phosphorylation (S158/S170) of IRF-1 that is essential for its partnership with p300/CBP. Unphosphorylated IRF-1 fails to recruit transcriptional co-activators, diminishing transactivation of pro-apoptotic genes (CASP8, CYLD) [8].
  • mRNA Stabilization Blockade: TNF/IFN-γ-IN-1 disrupts ELAVL1 (HuR) binding to the 3'UTR of IRF1 and CASP8 mRNAs. This reduces transcript half-life from >120 minutes to <45 minutes, effectively decoupling cytokine stimulation from effector gene expression [8].

Caspase-8 Scaffolding Function in Synergistic Cytokine-Induced Apoptosis

Caspase-8 (CASP8) plays dual roles in TNF-α/IFN-γ synergy, with its non-catalytic function being essential for cell death execution:

  • Death-Inducing Signaling Complex (DISC) Reformation: IFN-γ priming triggers CASP8 transcriptional upregulation via IRF1. TNF-α then induces CASP8 recruitment to a novel receptor complex where it serves as a scaffold for RIPK1/FADD assembly independent of its protease activity. TNF/IFN-γ-IN-1 prevents this complex reorganization by blocking CASP8 induction and membrane translocation [2] [8].
  • JAK-STAT Scaffolding: CASP8 directly binds JAK1 and STAT1 in IFN-γ-primed cells, forming a platform that amplifies STAT1 phosphorylation. This scaffolding function increases STAT1 signaling magnitude 3-5 fold compared to IFN-γ alone. The inhibitor disrupts CASP8-JAK1 interaction through allosteric modulation of CASP8's death effector domains (DEDs) [5] [8].
  • Feedback Loop Termination: TNF/IFN-γ-IN-1 induces proteasomal degradation of the CASP8-JAK1 complex via Cbl-b ubiquitin ligase recruitment. This not only blocks acute signaling but creates a refractory period where cells remain insensitive to cytokine rechallenge for >72 hours [8].

Table 3: Caspase-8 Multifunctional Roles in Synergy

CASP8 FunctionStructural BasisSynergistic OutcomeInhibition Mechanism
Transcriptional upregulationIRF1 binding to CASP8 promoter5-8x protein increaseBlocks IRF1 activation & ELAVL1-mRNA binding
DISC scaffoldingDED-mediated RIPK1/FADD recruitmentApoptosis initiationPrevents membrane complex assembly
JAK-STAT platformJH2 domain-JAK1 interactionSTAT1 hyperactivationDisrupts CASP8-JAK1 interface
Feedback amplificationCaspase-cleaved JAK fragmentsSustained signalingInduces Cbl-b-mediated ubiquitination

Integrated Mechanism and Therapeutic Implications

The multilevel actions of TNF/IFN-γ-IN-1 converge on disrupting positive feedback loops that drive pathological inflammation. By simultaneously targeting IRF1 induction, CASP8 scaffolding, and non-canonical JAK/STAT signaling, it achieves superior efficacy compared to single-pathway inhibitors. Notably, it preserves homeostatic functions of TNF and IFN-γ by maintaining transient STAT1 activation and basal immune surveillance. This mechanistic profile positions TNF/IFN-γ-IN-1 as a promising candidate for diseases where cytokine synergy underlies immunopathology, including refractory Crohn's disease, cytokine release syndrome, and checkpoint inhibitor-resistant tumors. Current research focuses on biomarker identification for patient stratification, particularly phospho-STAT1 persistence, IRF1:IRF2 ratios, and CASP8-JAK1 co-localization patterns.

Properties

Product Name

Tnf/ifn-|A-IN-1

IUPAC Name

1,4-bis(3,4,5-trimethoxyphenyl)triazole

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C20H23N3O6/c1-24-15-7-12(8-16(25-2)19(15)28-5)14-11-23(22-21-14)13-9-17(26-3)20(29-6)18(10-13)27-4/h7-11H,1-6H3

InChI Key

AYRNPKFDUZHVBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN(N=N2)C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.